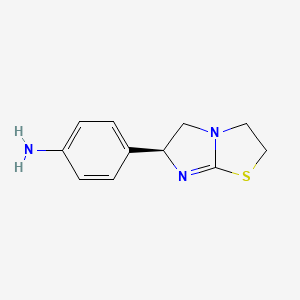

4-Amino Levamisole

CAS No.: 76497-82-0

Cat. No.: VC2562721

Molecular Formula: C11H13N3S

Molecular Weight: 219.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76497-82-0 |

|---|---|

| Molecular Formula | C11H13N3S |

| Molecular Weight | 219.31 g/mol |

| IUPAC Name | 4-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]aniline |

| Standard InChI | InChI=1S/C11H13N3S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-4,10H,5-7,12H2/t10-/m1/s1 |

| Standard InChI Key | UTPPGYXTOFTCDF-SNVBAGLBSA-N |

| Isomeric SMILES | C1CSC2=N[C@H](CN21)C3=CC=C(C=C3)N |

| SMILES | C1CSC2=NC(CN21)C3=CC=C(C=C3)N |

| Canonical SMILES | C1CSC2=NC(CN21)C3=CC=C(C=C3)N |

Introduction

Chemical Properties and Structure

4-Amino Levamisole maintains the core imidazothiazole scaffold of the parent compound levamisole, with the key modification being the addition of an amino (-NH2) group at the 4-position of the phenyl ring. This structural change alters both the chemical and potentially the pharmacological properties of the molecule.

The compound is commercially available as a dihydrochloride salt (C11H13N3S- 2HCl) with high purity (>95% by HPLC analysis) . The molecular structure retains the chiral center present in levamisole, suggesting it may exhibit similar stereochemical properties and biological selectivity.

Table 1: Comparative Chemical Properties of 4-Amino Levamisole and Levamisole

| Property | 4-Amino Levamisole | Levamisole |

|---|---|---|

| Molecular Formula (free base) | C11H13N3S | C11H12N2S |

| Molecular Weight (free base) | 219.31 g/mol | 204.29 g/mol |

| CAS Number (free base) | 76497-82-0 | 14769-73-4 |

| SMILES Notation | NC(C=C1)=CC=C1[C@@H]2N=C3SCCN3C2 | S1CCN2CC@HN=C12 |

| Physical State | Solid | Solid |

| Recommended Storage | -20°C | 2-8°C, sealed in dry conditions |

| Salt Form Available | Dihydrochloride | Hydrochloride |

The SMILES notation indicates the presence of an amino group on the phenyl ring while maintaining the core imidazothiazole structure characteristic of levamisole . This modification likely influences the compound's physicochemical properties, including solubility, lipophilicity, and hydrogen-bonding capacity, which may in turn affect its pharmacokinetic profile and biological activity.

Structural Relationship to Levamisole

4-Amino Levamisole belongs to the class of synthetic imidazothiazole derivatives, sharing the fundamental 2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole skeleton with levamisole . The parent compound, levamisole, has been extensively characterized:

-

It was first used in 1969 as an anthelmintic agent for treating parasitic worm infections

-

It received FDA approval in 1990 as an adjuvant treatment for colon cancer

-

It was withdrawn from the US market in 2000 due to serious adverse effects including agranulocytosis

-

It has been used in immunomodulatory applications for various autoimmune and inflammatory conditions

| Target | Established Levamisole Activity | Potential 4-Amino Levamisole Effect |

|---|---|---|

| Nematode nAChRs (L-type) | Agonist | Modified binding affinity and selectivity |

| Human nAChR subunit alpha-3 | Agonist | Altered interaction strength and specificity |

| Alkaline phosphatase (non-intestinal) | Inhibitor | Changed inhibition profile and potency |

| Immune system components | Immunomodulator | Modified immunostimulatory effects |

| UNC-38, UNC-29 (nematode) | Activator | Altered receptor subtype selectivity |

As a reference standard, 4-Amino Levamisole is essential for:

-

Pharmaceutical quality control:

-

Detection and quantification of impurities in levamisole formulations

-

Validation of analytical methods for levamisole and related compounds

-

System suitability testing in chromatographic analyses

-

-

Forensic toxicology:

Research Applications

As a structural analogue of levamisole, 4-Amino Levamisole may be valuable in:

-

Structure-activity relationship studies:

-

Investigation of the pharmacophore requirements for nAChR binding

-

Exploration of molecular determinants for alkaline phosphatase inhibition

-

Development of more selective anti-parasitic agents

-

-

Biochemical research:

-

Enzyme inhibition studies with modified selectivity profiles

-

Research tools for specific alkaline phosphatase detection systems

-

Investigation of nicotinic receptor subtypes and their functions

-

-

Parasitology research:

-

Studies on anthelmintic resistance mechanisms

-

Development of new approaches to combat resistant parasites

-

Comparative studies of receptor binding across parasite species

-

Research Challenges and Future Directions

The relative scarcity of information specific to 4-Amino Levamisole suggests several research opportunities:

Structure-Activity Relationship Studies

Comparative analysis of levamisole and 4-Amino Levamisole could reveal:

-

How the amino substitution affects binding to different receptor subtypes

-

The impact on receptor selectivity and pharmacological efficacy

-

Potential for developing more selective anthelmintic agents

Receptor Biology Investigations

The complex subunit composition of nAChRs across different species presents opportunities to study:

-

How 4-Amino Levamisole interacts with various subunit combinations

-

The contribution of the amino group to receptor binding and activation

-

Species-specific effects that might inform targeted drug development

Enzyme Inhibition Profiles

Further research could elucidate:

-

Whether 4-Amino Levamisole maintains the selective alkaline phosphatase inhibition profile of levamisole

-

Potential applications in enzymatic assays and diagnostics

-

Structure-based design of more selective enzyme inhibitors

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume